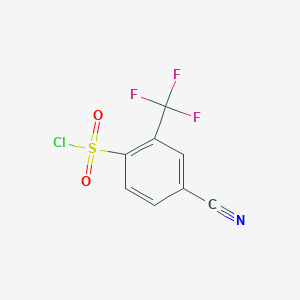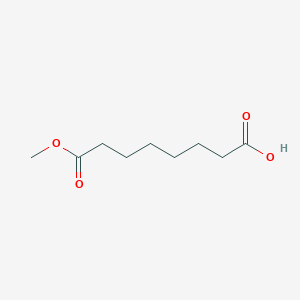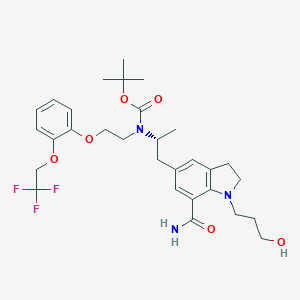![molecular formula C7H5BrN2 B032787 6-Bromo-1H-pyrrolo[3,2-b]pyridine CAS No. 944937-53-5](/img/structure/B32787.png)
6-Bromo-1H-pyrrolo[3,2-b]pyridine
Übersicht
Beschreibung
6-Bromo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . The compound is solid in form .
Synthesis Analysis
The synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine involves the ethynylation of a 6-bromo derivative . More detailed synthesis methods and reactions can be found in related peer-reviewed papers .Molecular Structure Analysis
The InChI code for 6-Bromo-1H-pyrrolo[3,2-b]pyridine is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) . The SMILES string representation is Brc1cnc2cc[nH]c2c1 .Physical And Chemical Properties Analysis
6-Bromo-1H-pyrrolo[3,2-b]pyridine is a solid . It has a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Cancer Research and Therapeutics
6-Bromo-1H-pyrrolo[3,2-b]pyridine: has shown promise in cancer research, particularly as a scaffold for developing fibroblast growth factor receptor (FGFR) inhibitors . Abnormal FGFR signaling is implicated in various cancers, and compounds derived from this pyrrolopyridine structure have been evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis . This compound’s derivatives are being explored for their efficacy against breast cancer, lung cancer, and other malignancies .
Kinase Inhibition
The pyrrolopyridine core is a key structure in the design of kinase inhibitors. Kinases play a crucial role in signal transduction pathways that regulate cell functions such as growth, migration, and differentiation. Inhibitors based on 6-Bromo-1H-pyrrolo[3,2-b]pyridine have been reported to exhibit significant activity in inhibiting kinase function, which is vital for treating diseases where these enzymes are dysregulated .
Diabetes Management
Research has indicated that derivatives of 6-Bromo-1H-pyrrolo[3,2-b]pyridine may be beneficial in managing blood glucose levels. This could have implications for the treatment of conditions like hyperglycemia, diabetes, and associated cardiovascular diseases . The compound’s role in regulating blood glucose could lead to new therapeutic strategies for diabetes management.
Pharmaceutical Development
In pharmaceutical chemistry, 6-Bromo-1H-pyrrolo[3,2-b]pyridine serves as a versatile intermediate for synthesizing a variety of bioactive molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential applications across a range of therapeutic areas .
Biological Studies
The compound is used in biological studies to understand cellular processes. It has been utilized in the synthesis of molecules that can affect cellular microtubule networks, which are crucial for cell division and structure . This application is important for developing treatments for diseases that involve rapid cell proliferation, such as cancer.
Industrial Applications
While primarily used in scientific research, 6-Bromo-1H-pyrrolo[3,2-b]pyridine also finds applications in industrial settings. It can be employed in the synthesis of nitrogen-containing heterocyclic compounds, which are used in the production of fluorescent dyes, photosensitive materials, and other industrial chemicals .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
6-Bromo-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the receptors, preventing their activation and subsequent downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 6-Bromo-1H-pyrrolo[3,2-b]pyridine affects several key biochemical pathways. FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of these receptors can disrupt these pathways, potentially leading to a decrease in cell proliferation and migration .
Result of Action
The inhibition of FGFRs by 6-Bromo-1H-pyrrolo[3,2-b]pyridine can lead to significant cellular effects. For instance, it has been reported that a similar compound significantly reduced the migration and invasion abilities of 4T1 cells, a cell line often used in breast cancer research .
Eigenschaften
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFFFCVPCVATIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640145 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
944937-53-5 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944937-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)


![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)





